2-Pyrimidinecarboxaldehyde
Overview
Description
2-Pyrimidinecarboxaldehyde is an organic compound with the molecular formula C5H4N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an aldehyde group attached to the second carbon of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyrimidinecarboxaldehyde can be synthesized through several methods. One common method involves the oxidation of 2-methylpyrimidine using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Vilsmeier-Haack reaction, where 2-aminopyrimidine is treated with formylating agents like N,N-dimethylformamide and phosphorus oxychloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of 2-methylpyrimidine. This process is carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in the presence of a solvent such as acetic acid, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-pyrimidinecarboxylic acid.
Reduction: Reduction of the aldehyde group can yield 2-pyrimidinemethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, hydrazines, and thiols.
Major Products
Oxidation: 2-Pyrimidinecarboxylic acid.
Reduction: 2-Pyrimidinemethanol.
Substitution: Derivatives with different functional groups replacing the aldehyde group.
Scientific Research Applications
2-Pyrimidinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the formation of metal complexes.
Industry: this compound is used in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-pyrimidinecarboxaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by forming covalent bonds with active site residues. The aldehyde group is highly reactive and can form Schiff bases with amino groups in proteins, leading to changes in enzyme activity. Additionally, it can participate in coordination chemistry, forming complexes with metal ions that can modulate the activity of metalloenzymes.
Comparison with Similar Compounds
2-Pyrimidinecarboxaldehyde can be compared with other similar compounds such as:
2-Pyridinecarboxaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring. It is used in similar applications but has different reactivity due to the difference in ring structure.
2-Pyrimidinecarboxylic acid: The oxidized form of this compound. It has different chemical properties and applications.
2-Pyrimidinemethanol: The reduced form of this compound. It is used in different synthetic pathways and has distinct reactivity.
This compound stands out due to its unique reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
pyrimidine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-4-5-6-2-1-3-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOXWRVWKFVFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950110 | |
Record name | Pyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27427-92-5 | |
Record name | Pyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Pyrimidinecarboxaldehyde a useful building block in organic synthesis, and what specific application is highlighted in the research?
A1: this compound is a versatile molecule containing both an aldehyde and a pyrimidine ring. This combination allows it to participate in various chemical reactions, making it valuable for constructing complex molecules.
Q2: Can you elaborate on the green chemistry aspects of the synthetic method employed in the research using this compound?
A2: The research emphasizes a green chemistry approach in its synthesis of imidazo[1,2-a]pyrimidine derivatives. [] Firstly, the reaction uses ethanol as a solvent, which is considered greener than many traditional organic solvents due to its lower toxicity and renewable sourcing. [] Secondly, the reaction is conducted under microwave irradiation, enabling rapid heating and often improving reaction rates while reducing energy consumption compared to conventional heating methods. [] Finally, the synthesis employs a one-pot, multicomponent reaction strategy. [] This approach combines multiple steps into a single reaction vessel, minimizing waste generation and purification steps, further contributing to the overall greenness of the process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.